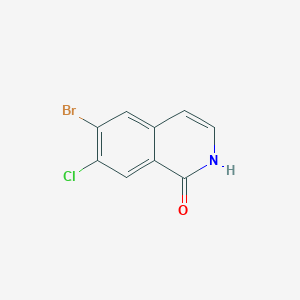

6-amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride is a compound with the CAS Number 877825-72-4 . It is a powder in physical form . It is an intermediate in the preparation of kinase inhibitors .

Synthesis Analysis

2,3-Dihydroquinazolin-4-one (DHQ) is a core structural component in various biologically active compounds . Several methodologies have been developed for the synthesis of the DHQ framework, especially the 2-substituted derivatives . Unfortunately, multistep syntheses, harsh reaction conditions, and the use of toxic reagents and solvents have limited their full potential as a versatile fragment . Recently, use of green chemistry and alternative strategies are being explored to prepare diverse DHQ derivatives .Molecular Structure Analysis

The Inchi Code for 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one is1S/C8H6FN3O/c9-5-2-7-4 (1-6 (5)10)8 (13)12-3-11-7/h1-3H,10H2, (H,11,12,13) . The molecular weight is 179.15 . Chemical Reactions Analysis

The compound is used as a synthon for the preparation of biologically active quinazolinones and as a functional substrate for the synthesis of modified DHQ derivatives exhibiting different biological properties .Physical And Chemical Properties Analysis

6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride is a powder in physical form . The storage temperature is room temperature .Mechanism of Action

While the specific mechanism of action for 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride is not mentioned in the search results, it is known that 7-Fluoro-6-nitroquinazolin-4 (3H)-one, a related compound, is an intermediate in the preparation of kinase inhibitors, such as ATP Site inhibitors of the Tyrosine Kinase activity of the epidermal growth factor receptor .

Safety and Hazards

The compound has been classified under GHS07 and the signal word is "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

properties

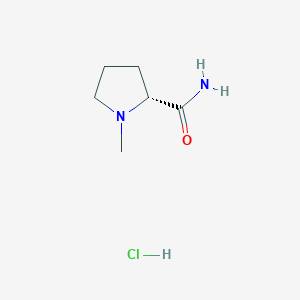

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride involves the reaction of 2-amino-5-fluorobenzoic acid with ethyl acetoacetate to form 2-(2-carboxyphenyl)-3-oxobutanoic acid. This intermediate is then reacted with urea to form 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one, which is subsequently converted to the dihydrochloride salt.", "Starting Materials": [ "2-amino-5-fluorobenzoic acid", "ethyl acetoacetate", "urea", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-amino-5-fluorobenzoic acid with ethyl acetoacetate in the presence of a base catalyst to form 2-(2-carboxyphenyl)-3-oxobutanoic acid.", "Step 2: React 2-(2-carboxyphenyl)-3-oxobutanoic acid with urea in the presence of a dehydrating agent to form 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one.", "Step 3: Convert 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one to the dihydrochloride salt by reacting with hydrochloric acid." ] } | |

CAS RN |

2247105-42-4 |

Product Name |

6-amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride |

Molecular Formula |

C8H8Cl2FN3O |

Molecular Weight |

252.1 |

Purity |

91 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.